4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11FN2O4S. This compound is characterized by the presence of a fluorine atom, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methyl-3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 4-fluoro-N-(2-methyl-3-aminophenyl)benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-fluoro-N-(2-carboxy-3-nitrophenyl)benzenesulfonamide.
Scientific Research Applications
4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The nitro group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide
- 4-fluoro-N-(2-methylphenyl)benzenesulfonamide
- 4-fluoro-N-(2-nitrophenyl)benzenesulfonamide
Uniqueness
4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfonamide group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-fluoro-N-(2-methyl-3-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-12(3-2-4-13(9)16(17)18)15-21(19,20)11-7-5-10(14)6-8-11/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFOXVVSCDQDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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